molecular formula C27H26N2O10 B11043929 Ethyl 5-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 5-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B11043929
M. Wt: 538.5 g/mol
InChI Key: PHKRNLNFRVWNHQ-UHFFFAOYSA-N
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Description

ETHYL 5-[3-[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple functional groups, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[3-[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may include:

    Condensation Reactions: Combining smaller molecules to form the larger compound.

    Oxidation and Reduction Reactions: Modifying the oxidation state of specific atoms within the molecule.

    Substitution Reactions: Replacing one functional group with another to achieve the desired structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[3-[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Functional groups within the compound can be substituted with other groups to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 5-[3-[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 5-[3-[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

ETHYL 5-[3-[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 5-[3-[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE: Similar structure but with different functional groups.

    ETHYL 5-[3-[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE: Another similar compound with variations in the benzodioxole moiety.

Properties

Molecular Formula

C27H26N2O10

Molecular Weight

538.5 g/mol

IUPAC Name

ethyl 5-[3-(1,3-benzodioxol-5-ylmethylamino)-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C27H26N2O10/c1-3-35-27(33)17-11-29-26(32)23(24(17)31)16(15-7-20(34-2)25-21(8-15)38-13-39-25)9-22(30)28-10-14-4-5-18-19(6-14)37-12-36-18/h4-8,11,16H,3,9-10,12-13H2,1-2H3,(H,28,30)(H2,29,31,32)

InChI Key

PHKRNLNFRVWNHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC5=C(C(=C4)OC)OCO5

Origin of Product

United States

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